6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane
Description
Definition and Structural Characteristics of Spirocyclic Compounds
Spirocyclic compounds are a class of organic molecules distinguished by a structural feature where at least two rings are connected by a single, common atom. wikipedia.orgontosight.ai This shared atom is known as the spiro atom. nih.gov This arrangement contrasts with fused ring systems, where two rings share two or more common atoms, and bridged ring systems, which share three or more atoms.
The defining characteristic of spiro compounds is their distinct three-dimensional geometry. nih.govchemenu.com The rings are typically arranged in different planes, creating a twisted or coiled structure. mdpi.com This inherent rigidity and three-dimensionality can be advantageous in various applications, particularly in drug design, as it allows for more specific interactions with biological targets. chemenu.comdndi.org Furthermore, the unique structure of spiro compounds can lead to chirality, even in the absence of traditional stereocenters, a phenomenon known as axial chirality. wikipedia.orgmdpi.com
The synthesis of spirocyclic cores can be achieved through various methods, including the dialkylation of an activated carbon center or through rearrangement reactions like the pinacol-pinacolone rearrangement. wikipedia.org
Classification and Nomenclature of Azaspiro[3.5]nonane Isomers
The nomenclature of spiro compounds follows specific IUPAC rules. For a bicyclic spiro compound, the name starts with the prefix "spiro," followed by brackets containing the number of atoms in each ring connected to the spiro atom, separated by a period. The numbers are listed in ascending order. The total number of atoms in both rings determines the parent alkane name.
Azaspiro compounds are heterocyclic spiro compounds containing at least one nitrogen atom in one or both rings. The term "azaspiro[3.5]nonane" specifically describes a bicyclic system with:
A spiro carbon atom.
One ring containing three atoms (forming a four-membered ring with the spiro atom).
The other ring containing five atoms (forming a six-membered ring with the spiro atom).
A total of nine atoms (excluding hydrogens) in the bicyclic framework, which would be nonane (B91170) if it were a carbocycle.
A nitrogen atom ("aza") replacing one of the carbon atoms in the rings.
Isomers of azaspiro[3.5]nonane are classified based on the position of the nitrogen atom. The position is indicated by a number preceding the "aza" prefix. For example:
1-Azaspiro[3.5]nonane : The nitrogen atom is at position 1, which is part of the smaller, four-membered azetidine (B1206935) ring.
7-Azaspiro[3.5]nonane : The nitrogen atom is at position 7, located in the larger, six-membered piperidine (B6355638) ring. nih.govontosight.ai
Further isomerism can arise from the presence of substituents on the rings.
| Isomer Example | Ring containing Nitrogen | Molecular Formula | Molecular Weight |
| 7-Azaspiro[3.5]nonane | Six-membered ring | C₈H₁₅N | 125.21 g/mol nih.gov |
| 2-Oxa-5-azaspiro[3.5]nonane | Six-membered ring | C₇H₁₃NO | 127.18 g/mol nih.gov |
| 6-Thia-1-azaspiro[3.5]nonane 6,6-dioxide | Four-membered ring | C₇H₁₃NO₂S | 175.25 g/mol chemscene.com |
Significance of Spirocyclic Azetidines and Piperidines in Advanced Organic Chemistry
Spirocyclic scaffolds that incorporate azetidine (a four-membered nitrogen-containing ring) or piperidine (a six-membered nitrogen-containing ring) are of profound importance in modern organic and medicinal chemistry. researchgate.net
Spirocyclic Piperidines are recognized as privileged substructures in drug discovery. researchgate.net Their rigid, three-dimensional nature offers more points of contact with protein targets, which can lead to more potent and selective drugs compared to flat, aromatic structures. pharmablock.compharmablock.com Molecules rich in sp³-hybridized carbons, like those in spirocyclic piperidines, often exhibit superior physicochemical properties, such as higher aqueous solubility. pharmablock.com The piperidine moiety is the most widely represented nitrogen-containing heterocycle in FDA-approved drugs, and its incorporation into a spirocyclic framework offers a pathway to novel chemical entities with unique biological activities. nih.gov
Spirocyclic Azetidines are also highly valuable in medicinal chemistry. enamine.net The strained four-membered azetidine ring can act as a bioisostere for other common chemical groups, allowing chemists to fine-tune the properties of a drug candidate. nih.gov Introducing spirocyclic azetidines into a molecule can be an effective strategy to mitigate early drug clearance, as they are often poorly recognized by metabolic enzymes. enamine.net The synthesis of novel "angular" spirocyclic azetidines has further expanded the accessible chemical space for drug discovery. nih.govacs.org
Contextualizing 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane within the Azaspiro[3.5]nonane Family
The compound This compound is a specific derivative within the azaspiro[3.5]nonane family. Its structure is defined by:
A 1-azaspiro[3.5]nonane core, meaning it has an azetidine ring (the four-membered ring containing the nitrogen at position 1) and a cyclohexane (B81311) ring (the six-membered carbocyclic ring).
Four methyl groups attached to the cyclohexane ring. Two methyl groups are at position 6, and two are at position 8.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₃N uni.lu |
| Monoisotopic Mass | 181.18304 Da uni.lu |
| Predicted XlogP | 3.2 uni.lu |
| InChI Key | BZVIWWCJPJGMIQ-UHFFFAOYSA-N uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-10(2)7-11(3,4)9-12(8-10)5-6-13-12/h13H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVIWWCJPJGMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1)CCN2)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Azaspiro 3.5 Nonane Scaffolds
Historical Overview of Spirocyclic Nitrogen Heterocycle Synthesis
The synthesis of spirocyclic frameworks, particularly those incorporating nitrogen atoms, has been a topic of significant interest in organic and medicinal chemistry for decades. Historically, the focus was on the construction of naturally occurring spiroalkaloids. However, the evolution of synthetic methodologies has been driven by the recognition that spirocyclic scaffolds offer a unique three-dimensional architecture desirable for drug discovery. nih.govnih.gov The introduction of a spiro-center increases the sp³ character and conformational rigidity of a molecule, which can lead to improved potency, selectivity, and pharmacokinetic properties. nih.gov Early synthetic efforts often relied on multi-step, classical reactions. The latter half of the 20th century and the early 21st century have witnessed a surge in the development of more efficient and elegant synthetic routes. nih.govbeilstein-journals.org This progression has been marked by the advent of novel cyclization strategies, ring expansion techniques, and the application of powerful tandem and multi-component reactions, which have made complex spiro-N-heterocycles, including the azaspiro[3.5]nonane core, more accessible. researchgate.netnih.gov
General Strategies for the Construction of Azaspiro[3.5]nonane Frameworks
The construction of the azaspiro[3.5]nonane framework, which features a four-membered azetidine (B1206935) ring spiro-fused to a six-membered cyclohexane (B81311) ring, can be accomplished through several strategic approaches.
Ring expansion reactions provide a powerful method for accessing larger ring systems from more readily available smaller rings. This strategy is particularly useful for synthesizing medium-sized rings and macrocycles, which can be challenging to form via traditional cyclization methods. whiterose.ac.uk In the context of azaspirocycles, a common approach involves the expansion of a smaller ring, such as a cyclobutanone (B123998) or a cyclopropylcarbinyl precursor. organic-chemistry.orgnih.gov For instance, a four-membered ring could be expanded to create the five-membered ring of an azaspiro[4.X] system, or a lactam could undergo ring expansion to a larger lactam. nih.gov
A hypothetical ring expansion approach to an azaspiro[3.5]nonane derivative could start from a substituted cyclobutanone. Free radical-induced ring expansions, for example, rely on the selective β-scission of alkoxy radicals generated from the cyclization of carbon radicals onto the carbonyl group of the cyclobutanone. researchgate.netresearchgate.net Such strategies can be used to construct fused seven- or eight-membered rings and spiro-annulated systems. researchgate.net
Intramolecular cyclization is a cornerstone of heterocyclic synthesis. For azaspiro[3.5]nonane systems, this typically involves forming either the azetidine or the cyclohexane ring by creating a new carbon-carbon or carbon-nitrogen bond.
A prominent strategy involves the reaction of amines with ketones or aldehydes. The initial condensation forms an imine or enamine intermediate which can then undergo cyclization. While many imines are unstable, they can be reduced in situ via reductive amination to form the desired amine.
A relevant example is the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, where a key step is the self-cyclization of an intermediate compound in an inert atmosphere under the action of a base to generate the spirocyclic core. google.com This highlights the utility of intramolecular reactions in building the spiro framework. The synthesis of various N-heterocycles, including azetidines, often relies on intramolecular amination or other cyclization cascades. rsc.orgorganic-chemistry.orgorganic-chemistry.org
Table 1: Example of a Cyclization Approach for an Azaspiro[3.5]nonane Analogue
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1 | 3-((benzylamino)methyl)oxetan-3-ol, Chloroacetyl chloride | Triethylamine, Dichloromethane, ≤10°C to RT, 16h | N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide | google.com |
| 2 | N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide | Sodium hydride, THF, N₂, 0°C to RT, 16h | 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-7-one | google.com |
| 3 | 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-7-one | Borane-THF complex, THF, N₂, 10-30°C, 2-24h | 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane | google.com |
| 4 | 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane | Pd/C, H₂, Methanol, 20-40°C, 16h | 2,5-dioxa-8-azaspiro[3.5]nonane | google.com |
To enhance synthetic efficiency, multi-component reactions (MCRs) and tandem (or cascade) reaction sequences have become indispensable tools. These processes allow for the formation of multiple bonds in a single operation without isolating intermediates, thereby reducing steps and waste. google.com
Tandem sequences involving a Knoevenagel condensation followed by a Michael addition are particularly effective for constructing spirocycles. researchgate.net In this approach, an aldehyde reacts with an active methylene (B1212753) compound (Knoevenagel condensation) to form an electron-deficient alkene, which then undergoes an intramolecular Michael addition to close the ring and form the spiro center. Similarly, cascade reactions involving processes like aza-Diels-Alder reactions can be employed to build complex heterocyclic systems. researchgate.net
Specific Synthetic Routes to 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane and Related Tetramethylated Analogues
A logical starting material for the synthesis of the target compound is 3,3,5,5-tetramethylcyclohexan-1-one. The synthesis would then involve the construction of the four-membered azetidine ring onto the C1 carbon of the cyclohexanone.
A potential multi-step synthesis could proceed as follows:
Wittig or Horner-Wadsworth-Emmons Reaction: The ketone, 3,3,5,5-tetramethylcyclohexan-1-one, could be reacted with a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion containing a protected aminomethyl group (e.g., (N,N-dibenzylaminomethyl)triphenylphosphonium bromide) to form a tetramethylcyclohexylidene-methanamine derivative.
Hydroboration-Oxidation: The exocyclic double bond could then be subjected to hydroboration-oxidation to install a hydroxymethyl group adjacent to the amino group, yielding a β-amino alcohol.
Cyclization to Azetidine: The resulting 1-((3,3,5,5-tetramethylcyclohexyl)(dibenzylamino)methyl)methanol could then be cyclized to form the azetidine ring. This is typically achieved by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then inducing intramolecular nucleophilic substitution by the amine after deprotection of the benzyl (B1604629) groups.
An alternative approach could involve a [2+2] cycloaddition reaction, a common method for forming four-membered rings like cyclobutanes and azetidines. baranlab.org
Table 2: Proposed Precursors and General Conditions for Synthesis
| Step | Proposed Precursor(s) | Key Transformation | General Reagents/Conditions | Intermediate/Product |
| 1 | 3,3,5,5-Tetramethylcyclohexan-1-one, Ylide with protected amine | Olefination | Strong base (e.g., n-BuLi, NaH), Aprotic solvent (e.g., THF, DMSO) | (3,3,5,5-tetramethylcyclohexylidene)methanamine derivative |
| 2 | Olefin from Step 1 | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | β-amino alcohol derivative |
| 3 | β-amino alcohol from Step 2 | Cyclization | 1. TsCl, Pyridine; 2. H₂, Pd/C; 3. Base (e.g., K₂CO₃) | This compound |
This proposed route leverages well-established reactions in organic synthesis to construct the target molecule from a logical and available starting material.
Optimization of Reaction Parameters for Yield and Purity
There is no publicly available research detailing the systematic optimization of reaction parameters for the synthesis of this compound. While general principles of reaction optimization—such as adjusting temperature, solvent, catalyst loading, and reaction time—are fundamental to chemical synthesis, specific studies applying these principles to maximize the yield and purity of this compound have not been published. Consequently, data tables illustrating the effects of varying these parameters on reaction outcomes for this specific molecule cannot be constructed. Research on other chemical entities shows that such optimization is crucial for developing efficient synthetic routes, but these findings cannot be extrapolated to this compound without specific experimental data.
Stereoselective Synthesis of Chiral Azaspiro[3.5]nonane Compounds
The synthesis of chiral molecules, or stereoselective synthesis, is a critical field in modern chemistry, particularly for pharmaceutical applications. However, there are no published methods concerning the stereoselective synthesis of chiral this compound. The core structure of this specific compound is achiral due to the symmetry imparted by the gem-dimethyl groups on carbons 6 and 8. For a chiral version to exist, this symmetry would need to be broken, for instance, by introducing substituents on the azetidine or cyclohexane rings. Literature on the stereoselective synthesis of other, different chiral azaspiro compounds exists, but these methodologies are not directly applicable to the title compound and fall outside the scope of this article.
Modern Synthetic Techniques: Flow Chemistry and Scalability Considerations in Azaspiro[3.5]nonane Production
Flow chemistry represents a significant advancement in chemical manufacturing, offering benefits such as improved safety, efficiency, and scalability. wiley-vch.dealmacgroup.comrsc.org This technique allows for precise control over reaction parameters like temperature and mixing, which can lead to higher yields and purities. wiley-vch.de While the application of flow chemistry is widespread across the synthesis of various active pharmaceutical ingredients and fine chemicals, almacgroup.comgoflow.atgoflow.at no studies have been published that describe its use for the production of this compound. Therefore, discussions on reactor design, throughput, and other scalability considerations for the continuous production of this specific compound would be entirely speculative. The general advantages of flow chemistry for industrial production are well-documented but cannot be detailed in the specific context of this molecule without relevant research. rsc.org
Advanced Spectroscopic and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR and ¹³C NMR Assignments
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for structural elucidation. In the ¹H NMR spectrum of 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane, one would expect to see distinct signals corresponding to the different types of protons in the molecule, such as those on the azetidine (B1206935) ring, the cyclohexane (B81311) ring, and the four methyl groups. The chemical shift (δ) of these signals would indicate their electronic environment, the integration would reveal the relative number of protons for each signal, and the splitting pattern (multiplicity) would provide information about neighboring protons.
Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom. The chemical shifts of the spiro carbon, the carbons of the azetidine and cyclohexane rings, and the methyl carbons would be characteristic of their bonding and environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | Data not available | Data not available |
| C3-H | Data not available | Data not available |
| C4-H | Data not available | Data not available |
| C5 | - | Data not available |
| C6 | - | Data not available |
| C7-H | Data not available | Data not available |
| C9-H | Data not available | Data not available |
| C6-CH₃ | Data not available | Data not available |
| C8-CH₃ | Data not available | Data not available |
| N-H | Data not available | - |
Note: This table is a template. Specific experimental or accurately predicted data for this compound is not currently available.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule, helping to trace the spin systems of the azetidine and cyclohexane rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. columbia.edu
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₂₃N), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation of the molecular ion upon ionization would likely involve cleavage of the rings and loss of methyl groups. The presence of a nitrogen atom would influence the fragmentation, often leading to characteristic odd-mass fragments due to the nitrogen rule. libretexts.org
Table 2: Predicted m/z Values for Potential Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 182.1903 |
| [M+Na]⁺ | 204.1722 |
Note: These values are based on computational predictions and have not been experimentally verified. uni.lu
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, the IR spectrum would be expected to show characteristic peaks for:
N-H stretching: A peak in the region of 3300-3500 cm⁻¹ for the secondary amine.
C-H stretching: Peaks just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds.
C-H bending: Vibrations in the 1350-1480 cm⁻¹ region.
C-N stretching: A peak in the 1000-1250 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and the conformation of the rings in the solid state. It would also unambiguously determine the absolute configuration if the compound is chiral and has been resolved into its enantiomers.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Chiral Structure Analysis
While this compound itself is achiral due to a plane of symmetry, derivatives with substituents that introduce chirality could be analyzed using chiroptical methods. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. For a chiral derivative, these techniques would be essential for determining its enantiomeric purity and could provide insights into its absolute configuration and solution-state conformation.
Theoretical and Computational Studies of Azaspiro 3.5 Nonane Compounds
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability Analysis
Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties of molecules. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for studying molecules of this size. nih.gov
For 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane, DFT calculations can determine its optimized three-dimensional geometry, minimizing the total electronic energy. From this optimized structure, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability.
Furthermore, DFT calculations can map the electrostatic potential (ESP) surface, which reveals the charge distribution across the molecule. In an azaspiro compound, the nitrogen atom is expected to be a region of negative potential (an electron-rich site), making it susceptible to electrophilic attack or protonation. Conversely, the hydrogen atom on the nitrogen would be a region of positive potential. This information is crucial for predicting non-covalent interactions and potential sites for chemical reactions.
Table 1: Illustrative DFT-Calculated Electronic Properties
| Property | Exemplary Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 2.1 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical stability and reactivity. |
Note: The values in this table are hypothetical examples to illustrate the type of data generated from DFT calculations and are not based on published experimental or computational results for this compound.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the two rings in this compound gives rise to multiple possible conformations, each with a different energy level. Conformational analysis aims to identify the most stable, low-energy shapes the molecule is likely to adopt.
The cyclohexane (B81311) ring is known to adopt several conformations, with the "chair" form being the most stable due to minimized angle and torsional strain. youtube.com However, the presence of two gem-dimethyl groups at the 6 and 8 positions introduces significant steric hindrance. These bulky groups will influence the preferred chair conformation and the dynamics of ring-flipping. The azetidine (B1206935) ring is less flexible but still possesses a degree of puckering. The spiro fusion of these two rings creates a complex conformational landscape. Computational methods can predict the relative energies of different conformers, such as those where the N-H bond is in an axial or equatorial-like position relative to the cyclohexane ring.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. rsc.org By simulating the motion of all atoms at a given temperature, MD can reveal how the molecule transitions between different conformations, a process known as ring-flipping for the cyclohexane moiety. youtube.com These simulations can help identify the most populated conformational states and the energy barriers between them, providing a deeper understanding of the molecule's structural dynamics in different environments, such as in various solvents. rsc.orgul.ie
Table 2: Hypothetical Relative Energies of Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Chair-1 | N-H in pseudo-axial position | 0.0 (Reference) |
| Chair-2 | N-H in pseudo-equatorial position | 1.2 |
Note: This table presents a simplified, hypothetical scenario for illustrative purposes. A full conformational analysis would involve more complex potential energy surfaces.
Prediction of Reactivity and Reaction Pathways
Computational chemistry can be used to predict how a molecule will behave in a chemical reaction. By calculating the transition state energies for potential reactions, chemists can forecast the most likely reaction pathways. For this compound, the nitrogen atom, being a Lewis base, is a likely site for reactions such as protonation or alkylation.
The steric hindrance provided by the four methyl groups is a key feature of this molecule, analogous to HALS. wikipedia.org These bulky groups protect the amine functionality, potentially slowing down reactions that would otherwise readily occur at the nitrogen atom. Computational models can quantify this steric effect by calculating the activation energies for reactions involving nucleophilic attack on the nitrogen.
Furthermore, advanced computational methods can explore complex reaction networks automatically. These techniques can uncover unexpected reaction pathways or by-product formations, which is invaluable for designing efficient synthetic routes or understanding degradation mechanisms. nih.gov
In Silico Design and Virtual Screening of Novel Azaspiro[3.5]nonane Architectures
The azaspiro[3.5]nonane scaffold is an attractive starting point for designing new molecules with specific functions, particularly in drug discovery. nih.govnih.gov In silico (computer-based) methods allow for the rapid design and evaluation of vast numbers of virtual compounds, a process known as virtual screening. nih.govscielo.br
Starting with the core structure of this compound, chemists can computationally add various functional groups at different positions (e.g., on the nitrogen or the cyclohexane ring) to create a virtual library of derivatives. These derivatives can then be screened against a biological target, such as a protein receptor or enzyme, using molecular docking simulations. rjpbr.com Docking programs predict how well a molecule fits into the active site of a target and estimate the binding affinity. mdpi.com
This process allows researchers to prioritize which novel compounds are most likely to be active, saving significant time and resources in the laboratory. The three-dimensional and rigid nature of the spirocyclic core can be advantageous in drug design, as it can help to properly orient functional groups for optimal interaction with a biological target. researchgate.net Additionally, computational tools can predict pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the designed molecules to assess their drug-likeness. scielo.brrjpbr.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Azaspiro[3.5]nonane |
Synthesis and Exploration of 6,6,8,8 Tetramethyl 1 Azaspiro 3.5 Nonane Derivatives and Analogues
Strategic Functionalization of the Core Scaffold
The strategic functionalization of the 1-azaspiro[3.5]nonane core is paramount for its development as a versatile building block in drug discovery. The goal is to introduce functional groups at specific positions, which can then serve as handles for further diversification. Research on related azaspiro[3.5]nonane systems, such as 7-azaspiro[3.5]nonane, demonstrates a common strategy involving the optimization of substituents on both the azetidine (B1206935) and the cyclohexane (B81311) rings to modulate biological activity. nih.gov
In a study focused on GPR119 agonists, researchers systematically modified the 7-azaspiro[3.5]nonane scaffold. molport.com The core structure was typically prepared and then subjected to various coupling and substitution reactions. A key aspect of this strategic functionalization is the ability to control the introduction of substituents to explore the structure-activity relationship (SAR). For instance, the nitrogen atom of the piperidine (B6355638) ring in the 7-aza isomer was a primary point for introducing a variety of capping groups, while the aryl group attached to another part of the molecule was also systematically varied. molport.com This dual approach allows for a thorough exploration of the chemical space around the core scaffold.
Analogous strategies can be envisioned for the 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane scaffold. The secondary amine of the azetidine ring is a prime location for N-alkylation, N-acylation, or sulfonylation reactions, allowing for the introduction of a wide array of side chains. The cyclohexane ring, although sterically hindered by the gem-dimethyl groups, could potentially be functionalized through methods like free-radical halogenation followed by nucleophilic substitution, if suitable starting materials are designed.
Introduction of Diverse Chemical Moieties onto the Azaspiro[3.5]nonane Framework
Building upon a functionalized core, a diverse range of chemical moieties can be introduced to fine-tune the properties of the resulting molecules. The choice of moieties is often guided by the desire to mimic known pharmacophores, improve pharmacokinetic profiles, or explore new interactions with biological targets.
Work on related compounds like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid showcases the conversion of a single functional group into a variety of other moieties. This compound, serving as a bioisostere for pipecolic acid, has been transformed to introduce diverse functionalities. The following table illustrates the chemical transformations performed on a related BOC-protected spirocyclic amino acid, demonstrating how a carboxylic acid precursor can be a gateway to multiple derivatives.
| Starting Material Precursor | Reagent(s) | Product Functional Group | Reference |
| Carboxylic Acid | LiAlH₄ | Hydroxymethyl (-CH₂OH) | univ.kiev.ua |
| Hydroxymethyl | Dess-Martin periodinane | Formyl (-CHO) | univ.kiev.ua |
| Formyl | Ohira-Bestmann reagent | Ethynyl (-C≡CH) | univ.kiev.ua |
| Carboxylic Acid | DPPA, Propargylamine | Amide | univ.kiev.ua |
This table is illustrative and based on transformations of the related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid scaffold.
This synthetic versatility allows for the introduction of alcohols, aldehydes, alkynes, and amides, each offering different possibilities for subsequent reactions or for direct biological evaluation. univ.kiev.ua For the this compound scaffold, the nitrogen atom provides a direct route for diversification. It can be reacted with various electrophiles, such as alkyl halides, acyl chlorides, sulfonyl chlorides, and isocyanates, to introduce linear alkanes, substituted aromatic rings, and hydrogen-bond donors/acceptors. This approach is fundamental to building libraries of compounds for screening. nih.gov
Libraries of Azaspiro[3.5]nonane Analogues for Chemical Space Exploration
The systematic synthesis of compound libraries around a novel scaffold is a cornerstone of modern drug discovery. The goal is to generate a collection of structurally related molecules that cover a wide range of chemical properties, thereby increasing the probability of identifying a "hit" in a biological screen. The rigid, three-dimensional nature of the azaspiro[3.5]nonane framework makes it an attractive core for such libraries.
Virtual libraries, built upon in-house chemical knowledge, can provide access to innovative, sp³-rich compounds that cover uncharted chemical space. hilarispublisher.com These computational tools help prioritize synthetic targets that possess drug-like properties combined with structural complexity. For physical libraries, synthetic strategies are designed for efficiency and diversity. For example, a common intermediate bearing the 1-azaspiro[3.5]nonane core can be prepared on a large scale. This intermediate can then be divided into smaller batches, with each batch reacting with a different building block to generate a library of unique final compounds. This parallel synthesis approach is highly effective for exploring chemical space.
The development of DNA-encoded libraries (DELs) represents another powerful strategy. Although not specifically reported for this compound, the synthesis of densely functionalized azaspiro compounds on-DNA has been demonstrated for other systems. ucsb.edu This technology allows for the creation and screening of libraries of unprecedented size, vastly expanding the exploration of chemical space.
Comparative Analysis of Substituent Effects on Reactivity and Structure
The introduction of substituents not only modifies the biological activity and physicochemical properties of the 1-azaspiro[3.5]nonane scaffold but also influences its intrinsic reactivity and structure. The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—can have a profound impact on the reactivity of nearby functional groups.
These influences are generally categorized as inductive and resonance effects.
Inductive Effects: These are electrostatic effects transmitted through sigma bonds. Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) have a negative inductive (-I) effect, pulling electron density towards themselves. Electron-donating groups (e.g., alkyl groups like -CH₃) have a positive inductive (+I) effect. The gem-dimethyl groups at the 6 and 8 positions on the this compound scaffold exert a +I effect.
Resonance Effects: These occur in conjugated systems where electrons can be delocalized through pi orbitals. This is less relevant for the saturated 1-azaspiro[3.5]nonane core itself but becomes critical if aromatic or other unsaturated moieties are attached.
The reactivity of the nitrogen atom in the azetidine ring is directly influenced by these effects. If an electron-withdrawing group is attached elsewhere on the scaffold (a hypothetical scenario), it would decrease the nucleophilicity of the nitrogen, making it less reactive towards electrophiles. Conversely, the four methyl groups on the target compound, through their +I effect, slightly increase the electron density on the nitrogen, enhancing its nucleophilicity compared to an unsubstituted scaffold.
In reactions involving the formation of intermediates, such as a nucleophilic aromatic substitution (SNAr) on an aryl group attached to the scaffold's nitrogen, substituents on the aromatic ring play a critical role. Electron-withdrawing groups on the aromatic ring are necessary to stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the reaction. nih.gov The activation free energy for such reactions is significantly influenced by the substituent's ability to stabilize this intermediate. nih.gov For example, a nitro group (X=NO₂) dramatically lowers the energy barrier for nucleophilic addition compared to a hydrogen atom (X=H). nih.gov
Steric effects are also crucial. The bulky 6,6,8,8-tetramethyl substitution pattern creates significant steric hindrance around the cyclohexane portion of the scaffold. This would likely direct any reactions on the azetidine ring to occur from the less hindered face and could significantly slow down or prevent reactions that require attack at the cyclohexane ring itself.
Applications of Azaspiro 3.5 Nonane Systems in Advanced Organic Synthesis
Azaspiro[3.5]nonanes as Versatile Building Blocks for Complex Molecule Synthesis
Azaspiro[3.5]nonane frameworks are increasingly recognized as superior building blocks for the synthesis of complex molecules, especially in the field of drug discovery. nih.gov Traditional synthetic strategies have often relied on planar, sp2-hybridized carbocyclic and heterocyclic systems, which can limit the exploration of three-dimensional chemical space. The incorporation of spirocyclic motifs, which feature a single atom as the pivot for two rings, introduces significant three-dimensionality and structural rigidity. sigmaaldrich.com
These "sp3-rich" scaffolds offer a distinct advantage by enabling the creation of molecules with more defined spatial arrangements of functional groups. researchgate.net This precise positioning is critical for enhancing binding affinity and selectivity to biological targets. The development of functionalized azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane derivatives, for instance, has produced a range of building blocks with diverse functional groups, making them readily incorporable into larger, bioactive compounds. univ.kiev.uauniv.kiev.ua The synthesis of novel, highly functionalized azaspiro[3.3]heptanes with multiple "exit vectors" for substitution further underscores their modular nature and utility in drug design programs. nih.gov Researchers have successfully used these building blocks to create novel molecular scaffolds that can serve as surrogates for common motifs like piperidine (B6355638) and morpholine, thereby expanding the accessible chemical and patent space. researchgate.net
The utility of these frameworks is exemplified by their incorporation into GPR119 agonists, where the 7-azaspiro[3.5]nonane core was fundamental to the design of new therapeutic candidates. nih.gov This highlights a key strategy in modern medicinal chemistry: using rigid, novel spirocyclic building blocks to improve physicochemical properties and achieve unique structural and biological profiles. sigmaaldrich.com
Stereochemical Control in Downstream Synthetic Transformations
The enantioselective synthesis of spirocycles is a significant objective in organic chemistry due to the profound impact of stereochemistry on a molecule's biological activity. rsc.org Controlling the stereochemistry of the spirocyclic core is paramount, as this chirality is then transferred to the final, more complex molecule. Significant efforts have been dedicated to developing asymmetric methodologies for constructing chiral azaspiro systems. rsc.org
Recent advancements have seen the rise of organocatalysis and metal-catalyzed reactions to achieve high levels of stereocontrol. For example, rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes has been shown to produce various azaspiro[n.2]alkanes with high enantioselectivity and diastereoselectivity. acs.org In these reactions, a chiral dirhodium tetracarboxylate catalyst creates a chiral pocket that dictates the facial selectivity of the carbene addition, leading to excellent enantiomeric excess (ee). acs.org
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| N-Boc-4-methylenepiperidine | N-Boc-1-azaspiro[5.2]octane derivative | 85 | 98 |
| N-Cbz-4-methylenepiperidine | N-Cbz-1-azaspiro[5.2]octane derivative | 88 | 98 |
| N-Ts-4-methylenepiperidine | N-Ts-1-azaspiro[5.2]octane derivative | 87 | 98 |
| 7-Methylene-7-azaspiro[3.5]nonane derivative | Azaspiro cyclopropane derivative | 75 | 90 |
Furthermore, biocatalysis has emerged as a powerful tool for the stereodivergent synthesis of azaspiro[2.y]alkanes. chemrxiv.orgchemrxiv.org Engineered enzymes, such as carbene transferases, can provide access to specific stereoisomers of pharmaceutically relevant spirocycles with high yields and selectivity. chemrxiv.orgchemrxiv.org By using these pre-synthesized, enantiopure azaspiro building blocks, chemists can exert precise control over the stereochemical outcome of subsequent synthetic transformations, avoiding the need for challenging chiral separations later in the synthetic route.
Use in the Construction of Diverse Molecular Architectures
The rigid and spatially defined nature of the azaspiro[3.5]nonane skeleton makes it an ideal foundation for constructing diverse and innovative molecular architectures. sigmaaldrich.com Unlike flexible acyclic or simple cyclic systems, the spirocyclic core restricts conformational freedom, which can enhance binding to biological targets by reducing the entropic penalty upon binding. researchgate.net This conformational locking allows for the predictable projection of substituents into three-dimensional space, a concept referred to as "vectorization". researchgate.net
This principle has been effectively utilized in medicinal chemistry to design molecules that can probe underexplored regions of biological space. sigmaaldrich.comacs.org The synthesis of various azaspirocycles has been evaluated in drug discovery programs, demonstrating their ability to act as central scaffolds for new classes of therapeutic agents. nih.gov For example, the 1-azaspiro[4.4]nonane ring system is a key structural motif in Cephalotaxus alkaloids, which exhibit potent antiproliferative activities. acs.org The development of synthetic routes to this core structure has enabled the creation of analogues for further biological evaluation.
The versatility of the azaspiro framework allows for its incorporation into a wide array of molecular designs, from GPR119 agonists to potential anti-infective agents. nih.govnih.gov The ability to generate libraries of spirocyclic compounds by systematically modifying the substituents on the core structure facilitates the exploration of structure-activity relationships and the optimization of lead compounds.
Contributions to Method Development in Synthetic Chemistry
The growing importance of azaspiro[3.5]nonane and related spirocycles has driven significant innovation in synthetic methodology. acs.org The inherent challenge of constructing a quaternary spirocyclic center has spurred the development of novel and efficient chemical transformations.
One notable area of development is the design of multi-step synthetic routes that are scalable and produce high yields. For instance, a patented method for synthesizing 2,5-dioxa-8-azaspiro[3.5]nonane involves a four-step sequence including acylation, self-cyclization, reduction, and deprotection. google.com This route was designed for its operational simplicity and suitability for industrial production, highlighting the practical considerations in modern synthetic chemistry. google.com
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Acylation | Chloroacetyl chloride, Triethylamine | Formation of an amide intermediate |
| 2 | Cyclization | Second base in an inert atmosphere | Intramolecular ring formation |
| 3 | Reduction | Reducing agent (e.g., borane) | Reduction of the amide carbonyl |
| 4 | Deprotection | Catalytic hydrogenation | Removal of the benzyl (B1604629) protecting group |
Furthermore, the pursuit of enantiomerically pure spirocycles has advanced the field of asymmetric catalysis. frontiersin.orgmdpi.com The development of rhodium- and ruthenium-catalyzed cyclopropanations, iridium-catalyzed allylic alkylations, and various organocatalytic cycloadditions represents significant contributions to the synthetic chemist's toolbox. rsc.orgacs.org These methods are not only applicable to azaspirocycles but often have broader utility for the synthesis of other complex molecular targets. The challenges posed by spirocycle synthesis have thus served as a fertile ground for the discovery and refinement of powerful new reactions and catalytic systems.
Future Directions and Emerging Research Avenues in Azaspiro 3.5 Nonane Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of azaspiro compounds has historically been a focus of organic chemistry, yet many existing methods involve multiple steps, stoichiometric reagents, and generate considerable waste. The development of more atom-economical and efficient synthetic methodologies is a primary objective for future research. A key area of interest is the application of modern catalytic systems and one-pot reactions to streamline the construction of the azaspiro[3.5]nonane core.
Emerging strategies that could be applied or further refined for the synthesis of 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane and its derivatives include:
Catalytic Cyclization Reactions: Rhodium-catalyzed cycloisomerization and cyclopropanation reactions have demonstrated high efficiency and selectivity in the synthesis of various azaspirocycles. acs.orgacs.org These methods offer a pathway to complex molecular architectures under mild conditions, often with high turnover numbers. acs.org
Multicomponent Reactions (MCRs): Isocyanide/acetylene-based multicomponent reactions provide a robust technique for efficiently synthesizing intricate spiro architectures. nih.gov These reactions are highly convergent, combining three or more starting materials in one pot to generate complex products, which aligns with the principles of efficiency and sustainability. nih.gov
Interactive Table: Comparison of Synthetic Strategies for Azaspirocycles
| Strategy | Key Features | Potential Advantages for Azaspiro[3.5]nonane Synthesis | Representative Examples from Literature |
| Traditional Multistep Synthesis | Linear sequence, use of protecting groups, stoichiometric reagents. | Well-established, predictable outcomes. | Synthesis of 7-oxo-2-azaspiro[3.5]nonane. google.com |
| Rhodium-Catalyzed Cyclizations | High chemo-, regio-, and enantioselectivity. acs.org | Fewer steps, milder conditions, access to chiral compounds. acs.org | Highly selective synthesis of seven-membered azaspiro compounds. acs.org |
| Domino Radical Bicyclization | Formation of multiple rings in one pot, use of radical initiators. acs.org | Rapid increase in molecular complexity, good diastereoselectivity. acs.org | Synthesis of 1-azaspiro[4.4]nonane derivatives. acs.org |
| Multicomponent Reactions (MCRs) | Three or more reactants combined in a single step, high atom economy. nih.gov | High efficiency, structural diversity, reduced waste. nih.gov | One-pot synthesis of azaspirononatriene derivatives. nih.gov |
Unveiling Novel Reactivity and Transformation Pathways
Beyond synthesis, a crucial future direction is the exploration of the chemical reactivity of the this compound scaffold. Understanding its transformation pathways will unlock its potential as a versatile building block for creating a diverse range of more complex molecules. The unique steric environment created by the tetramethyl substitution pattern, combined with the reactivity of the secondary amine, presents intriguing research questions.
Future research in this area should focus on:
Functionalization of the Nitrogen Atom: Exploring a wide range of reactions at the nitrogen center to introduce diverse functional groups. This could include N-arylation, N-alkylation, and acylation to create libraries of compounds for biological screening. The synthesis of azaspiro analogues of the antibiotic linezolid (B1675486) involved such modifications. nih.gov
Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce selective ring-opening of either the azetidine (B1206935) or cyclohexane (B81311) ring to yield novel, non-spirocyclic heterocyclic systems.
Application as a Bioisostere: The azaspiro[3.5]nonane framework can be considered a rigid, three-dimensional bioisostere for more common cyclic amines like piperidine (B6355638). univ.kiev.ua Research into substituting piperidine moieties in known bioactive compounds with this scaffold could lead to molecules with improved pharmacological properties, such as enhanced metabolic stability. univ.kiev.ua
Advancements in Computational Prediction and Design for Chemical Synthesis
Computational chemistry has become an indispensable tool in modern synthetic chemistry, offering the ability to predict reaction outcomes, elucidate mechanisms, and design novel molecules with desired properties. For the this compound system, computational methods can accelerate the discovery of new synthetic routes and derivatives.
Key computational avenues to be explored include:
Reaction Mechanism and Selectivity Prediction: Using quantum mechanics, particularly Density Functional Theory (DFT), to model potential synthetic pathways. acs.org This can help rationalize observed stereoselectivity in catalytic reactions and predict the feasibility of new transformations, saving significant experimental time and resources. acs.orgacs.org
Virtual Screening and Library Design: Computational tools can be used to design and screen virtual libraries of this compound derivatives for potential biological activity against various targets. thesciencein.org This approach was used to design novel inhibitors for malarial aspartic proteases. thesciencein.org
Predicting Physicochemical Properties: In silico methods can predict properties such as solubility, lipophilicity, and metabolic stability for novel derivatives, guiding the design of compounds with drug-like characteristics.
Interactive Table: Applications of Computational Chemistry in Azaspiro[3.5]nonane Research
| Application Area | Computational Method | Objective | Potential Impact |
| Synthetic Route Planning | Quantum Mechanics (DFT) | Elucidate reaction mechanisms, predict transition state energies, and rationalize stereochemical outcomes. acs.orgacs.org | Guide the development of highly selective and efficient synthetic reactions. |
| Drug Discovery | Molecular Docking, Pharmacophore Modeling | Identify potential biological targets and design novel, potent inhibitors or agonists. thesciencein.org | Accelerate the hit-to-lead optimization process in medicinal chemistry. |
| Properties Prediction | QSAR, Molecular Dynamics (MD) Simulations | Predict ADME (Absorption, Distribution, Metabolism, Excretion) properties and compound stability. thesciencein.org | Prioritize the synthesis of candidates with favorable pharmacokinetic profiles. |
Integration with Green Chemistry Principles in Azaspiro[3.5]nonane Production
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. Future development of synthetic routes for this compound must prioritize sustainability. This involves a holistic assessment of the entire chemical process, from starting materials to final product purification.
The integration of green chemistry can be achieved by:
Adopting Green Metrics: Quantifying the "greenness" of a synthetic route using established metrics such as E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI), which is the total mass used in a process divided by the mass of the final product. semanticscholar.orgrsc.org
Utilizing Sustainable Solvents and Reagents: Replacing hazardous solvents with greener alternatives and favoring catalytic processes over those that use stoichiometric amounts of reagents. acsgcipr.org
Applying Advanced Greenness Assessment Tools: Employing concepts like the Green Aspiration Level™ (GAL) and the innovation Green Aspiration Level (iGAL™). acsgcipr.orgboehringer-ingelheim.com These metrics provide a standardized way to evaluate the environmental impact of a process while considering the complexity of the target molecule, thereby encouraging innovation in sustainable manufacturing. rsc.orgboehringer-ingelheim.com
Interactive Table: Key Green Chemistry Metrics for Synthesis Evaluation
| Metric | Definition | Ideal Value | Focus Area |
| E-Factor | (Total Mass of Waste) / (Mass of Product) | 0 | Waste Reduction |
| Process Mass Intensity (PMI) | (Total Mass Input) / (Mass of Product) | 1 | Resource Efficiency |
| Atom Economy | (MW of Product) / (Sum of MW of all Reactants) x 100% | 100% | Reaction Efficiency |
| Relative Process Greenness (RPG) | (iGAL) / (Actual Complete E-Factor) x 100% | 100% | Process Innovation and Sustainability |
By focusing on these emerging research avenues, the scientific community can fully unlock the potential of the this compound scaffold, paving the way for the creation of novel molecules and developing manufacturing processes that are both efficient and environmentally responsible.
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Example Conditions |
|---|---|
| Cyclization Agent | LiAlH₄, NaBH₄ |
| Reaction Temperature | 0–25°C (controlled exotherm) |
| Yield Optimization | >80% achievable with precursor tuning |
How can the structural uniqueness of this compound be characterized?
Methodological Answer:
The tetramethyl substitution introduces significant steric hindrance, requiring advanced analytical techniques:
- X-ray Crystallography : Resolves spirocyclic geometry and methyl group spatial arrangement .
- NMR Spectroscopy :
- ¹H NMR : Methyl groups (δ 0.8–1.2 ppm) and sp³-hybridized nitrogen (δ 2.5–3.5 ppm).
- ¹³C NMR : Quaternary carbons in the spiro center (δ 40–50 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₂H₂₃N⁺, m/z 181.18) .
How do steric effects from the tetramethyl groups influence reactivity?
Methodological Answer:
The methyl groups at 6,6,8,8-positions impose steric constraints that:
- Limit Nucleophilic Attack : Reduced accessibility to the nitrogen lone pair, slowing alkylation/acylation reactions.
- Modulate Ring Strain : Increased rigidity affects ring-opening reactions compared to non-methylated analogs (e.g., 1-azaspiro[3.5]nonane) .
- Impact Solubility : Enhanced hydrophobicity necessitates polar solvents (e.g., DMSO) for reactions.
Q. Table 2: Comparative Reactivity of Azaspiro Compounds
| Compound | Reactivity with Electrophiles | Solubility in H₂O |
|---|---|---|
| 1-azaspiro[3.5]nonane | High | Moderate |
| 6,6,8,8-Tetramethyl derivative | Low (steric hindrance) | Low |
Advanced Research Questions
How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with methyl groups at alternate positions (e.g., 5,5,7,7) to assess steric/electronic effects on bioactivity.
- Biological Assays : Test derivatives in receptor-binding assays (e.g., GPCRs) to correlate substituent placement with activity, as seen in related spirocyclic analgesics .
- Computational Docking : Use software like AutoDock to predict binding modes and affinity changes due to methyl group positioning .
What computational strategies optimize reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify low-energy cyclization pathways .
- Machine Learning : Train models on existing spirocyclic reaction data to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) and solvent systems.
- Kinetic Analysis : Use computational tools (e.g., Gaussian) to simulate reaction trajectories and isolate rate-limiting steps.
What biological pathways might this compound target based on structural analogs?
Methodological Answer:
- Metabolic Modulation : Analogs of azaspiro compounds show activity in glucose regulation (e.g., PPAR-γ agonism) .
- Neurological Targets : Structural similarity to 2-azaspiro[3.5]nonane derivatives suggests potential interaction with serotonin or dopamine receptors .
- Enzyme Inhibition : Methyl groups may enhance binding to hydrophobic enzyme pockets (e.g., kinases) via van der Waals interactions.
How can contradictions in experimental data (e.g., reactivity vs. computational predictions) be resolved?
Methodological Answer:
- Orthogonal Characterization : Combine XRD, NMR, and IR to validate structural assumptions conflicting with reactivity data.
- Controlled Replicates : Repeat reactions under rigorously standardized conditions to isolate variables (e.g., moisture, oxygen levels).
- Comparative Analysis : Benchmark against methylated analogs (e.g., 6,6-Dimethyl-7-Oxa-1-azaspiro[3.5]nonane) to identify trends in steric vs. electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
